molecular formula C13H23NO2 B6262834 tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate CAS No. 80876-00-2

tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No.: B6262834
CAS No.: 80876-00-2
M. Wt: 225.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. It is characterized by the presence of a tert-butyl ester group attached to the indole ring system. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new functionalized indole derivatives .

Scientific Research Applications

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3aS,7aS)-2-(aminomethyl)-octahydro-1H-indole-1-carboxylate
  • tert-Butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

Uniqueness

tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is unique due to its specific structural configuration and the presence of the tert-butyl ester group. This configuration imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .

Properties

CAS No.

80876-00-2

Molecular Formula

C13H23NO2

Molecular Weight

225.3

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.